molecular formula C16H20Cl3NO10 B3039976 O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate CAS No. 142831-80-9

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate

Cat. No.: B3039976
CAS No.: 142831-80-9
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-RQICVUQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate is a chemical compound widely used in organic synthesis, particularly in glycosylation reactions. This compound is a derivative of D-glucose, where the hydroxyl groups are acetylated, and it is linked to a trichloroacetimidate group. This structure makes it a valuable glycosyl donor in the synthesis of oligosaccharides and glycoconjugates.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate typically involves the acetylation of D-glucose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-glucose using acetic anhydride in the presence of a catalyst like pyridine. This step results in the formation of 2,3,4,6-tetra-O-acetyl-D-glucose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate primarily undergoes glycosylation reactions. It acts as a glycosyl donor, transferring the glycosyl moiety to an acceptor molecule. This reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .

Common Reagents and Conditions

    Reagents: Trichloroacetonitrile, acetic anhydride, pyridine, potassium carbonate, boron trifluoride etherate, trimethylsilyl trifluoromethanesulfonate.

    Conditions: Reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The temperature is controlled to optimize the reaction rate and yield.

Major Products

The major products of glycosylation reactions involving this compound are oligosaccharides and glycoconjugates. These products are essential in various biological and medicinal applications.

Scientific Research Applications

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate is extensively used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of complex carbohydrates and glycoconjugates, which are crucial for studying biological processes such as cell-cell recognition, signal transduction, and immune responses . Additionally, it is used in the development of glycosylated drugs and vaccines, enhancing their stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
  • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose
  • Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate

Uniqueness

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate is unique due to its high reactivity and efficiency as a glycosyl donor. The trichloroacetimidate group provides a good leaving group, facilitating the glycosylation process under mild conditions. This makes it a preferred choice in the synthesis of complex carbohydrates and glycoconjugates compared to other glycosyl donors .

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-RQICVUQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate
Reactant of Route 2
Reactant of Route 2
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate
Reactant of Route 3
Reactant of Route 3
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate
Reactant of Route 4
Reactant of Route 4
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate
Reactant of Route 5
Reactant of Route 5
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate
Reactant of Route 6
Reactant of Route 6
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.